Tyr-pro acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

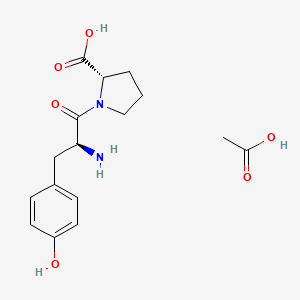

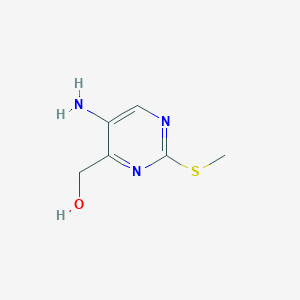

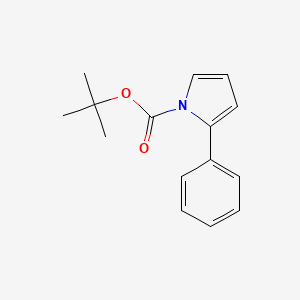

Tyr-pro acetate, also known as tyrosyl-prolyl acetate, is a dipeptide composed of the amino acids tyrosine and proline. This compound has gained attention due to its potential therapeutic properties, particularly in the field of neuroprotection and cognitive enhancement. It is derived from natural sources such as soy and milk proteins and has been studied for its ability to cross the blood-brain barrier and exert beneficial effects on brain function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-pro acetate typically involves the coupling of tyrosine and proline using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar peptide synthesis techniques. The process may involve the use of automated peptide synthesizers to ensure high yield and purity. After synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities and obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Tyr-pro acetate can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert oxidized forms of tyrosine back to their original state.

Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed

Major Products Formed

Oxidation: Dopaquinone and melanin-like compounds.

Reduction: Reduced forms of tyrosine.

Substitution: Nitrated or sulfonated tyrosine derivatives

Applications De Recherche Scientifique

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its neuroprotective effects, particularly in the context of Alzheimer’s disease and cognitive impairment

Mécanisme D'action

The mechanism of action of Tyr-pro acetate involves its ability to cross the blood-brain barrier and accumulate in brain regions associated with memory and cognition. It is believed to exert its effects by modulating neurotransmitter levels and reducing oxidative stress. The compound may interact with specific receptors and signaling pathways, such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, to enhance cognitive function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gly-pro: Another dipeptide with potential cognitive benefits.

Leu-his: Known for its anti-inflammatory properties.

Trp-tyr: Studied for its role in preventing cognitive decline

Uniqueness

Tyr-pro acetate is unique due to its ability to cross the blood-brain barrier and its specific effects on memory and cognition. Unlike other dipeptides, it has shown significant potential in improving cognitive function in animal models of Alzheimer’s disease .

Propriétés

Formule moléculaire |

C16H22N2O6 |

|---|---|

Poids moléculaire |

338.36 g/mol |

Nom IUPAC |

acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O4.C2H4O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;1-2(3)4/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);1H3,(H,3,4)/t11-,12-;/m0./s1 |

Clé InChI |

FMYVLDFNFMZANZ-FXMYHANSSA-N |

SMILES isomérique |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O |

SMILES canonique |

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)